4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
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Description
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8Cl2O4S and its molecular weight is 271.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound may interact with nucleophilic sites in biological systems .
Mode of Action
The mode of action of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged intermediate . This intermediate then loses a proton, regenerating the aromatic ring and resulting in a substitution product .
Pharmacokinetics
The compound’s reactivity and potential for electrophilic aromatic substitution suggest that it may be metabolized through enzymatic processes that involve nucleophilic attack .
Result of Action
Its potential for electrophilic aromatic substitution suggests that it could modify aromatic compounds within cells, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could potentially react with the compound, affecting its stability and activity .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIEOKJPDDBPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593319 |
Source
|
Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-13-5 |
Source
|
Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.